molecular formula C17H12N2O2S B1240634 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Cat. No. B1240634
M. Wt: 308.4 g/mol
InChI Key: STBCNNBWHZGPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a member of benzofurans.

Scientific Research Applications

Synthesis and Derivative Development

  • Efficient Synthesis of Derivatives : Benzofuro[3,2-d]pyrimidine derivatives, closely related to 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one, have been synthesized using aza-Wittig reactions. These derivatives have been developed with various functional groups, expanding the scope of chemical compounds within this class for potential scientific applications (Wang et al., 2019).

Antitumor Activities

  • Evaluation in Cancer Research : Similar compounds, namely thieno[3,2-d]pyrimidine derivatives, have shown potent anticancer activity. These derivatives have been evaluated against various human cancer cell lines, indicating their potential in cancer research and therapy (Hafez & El-Gazzar, 2017).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Studies on pyrimidin-6(1H)-one derivatives, structurally similar to the compound , have revealed detailed crystal structures. These analyses provide insights into the molecular arrangement, hydrogen-bonding interactions, and potential chemical behavior of related compounds (Glidewell et al., 2003).

Potential in Medicinal Chemistry

  • Design and Biological Activities : Thiopyrimidine-Glucuronide compounds, sharing a core structure with 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one, have been synthesized and evaluated for biological activities. These compounds' designs and syntheses contribute to the understanding of their potential in medicinal chemistry (Wanare, 2022).

Dual Inhibitor Properties

  • Thymidylate Synthase and Dihydrofolate Reductase Inhibition : Compounds like 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, which are structurally related, have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating the potential of similar compounds in pharmacological applications (Gangjee et al., 2008).

properties

Product Name

3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)15-14(18-17(19)22)12-7-2-3-8-13(12)21-15/h2-9H,1H3,(H,18,22)

InChI Key

STBCNNBWHZGPPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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